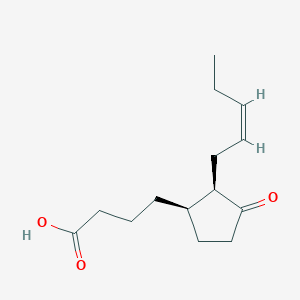
(9R,13R)-1a,1b-dihomo-jasmonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9R,13R)-1a,1b-dihomo-jasmonic acid is a cyclic ketone.
Applications De Recherche Scientifique
Introduction to (9R,13R)-1a,1b-Dihomo-Jasmonic Acid
This compound is a derivative of jasmonic acid, a plant hormone involved in various physiological processes including growth regulation, stress response, and reproductive development. This compound has garnered attention for its potential applications in agriculture and medicine due to its bioactive properties.
Agricultural Applications
This compound has been studied for its role in enhancing plant defense mechanisms. It acts as a signaling molecule that can induce the expression of defense genes in response to biotic and abiotic stresses.
- Pest Resistance : Research indicates that jasmonates, including this compound, can enhance resistance to pests and pathogens by promoting the production of secondary metabolites that deter herbivores and inhibit pathogen growth .
- Stress Tolerance : Studies have shown that this compound can improve tolerance to environmental stresses such as drought and salinity by modulating physiological responses in plants .
Pharmaceutical Applications
The potential medicinal benefits of this compound are being explored in various contexts:
- Anticancer Properties : Preliminary studies suggest that jasmonates may exhibit cytotoxic effects on cancer cell lines. Specifically, this compound has shown promise in inducing apoptosis in certain cancer cells .
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases .
Biotechnology and Synthetic Biology
This compound is also being investigated within synthetic biology frameworks:
- Microbial Production : Advances in biotechnology have enabled the microbial synthesis of jasmonates. The ability to produce this compound through engineered microorganisms could provide a sustainable source for agricultural and pharmaceutical applications .
Flavor and Fragrance Industry
Jasmonates are known to influence the biosynthesis of volatile compounds in plants:
- Flavor Enhancement : The use of this compound can enhance the flavor profiles of various crops by promoting the production of aromatic compounds .
- Fragrance Production : This compound is also explored for its potential use in the fragrance industry due to its role in producing floral scents .
Table 1: Summary of Applications of this compound
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Agriculture | Pest resistance | Induces defense gene expression |
| Stress tolerance | Enhances drought and salinity resistance | |
| Pharmaceuticals | Anticancer properties | Induces apoptosis in cancer cells |
| Anti-inflammatory effects | Potential treatment for inflammatory diseases | |
| Biotechnology | Microbial production | Sustainable synthesis through engineered microbes |
| Flavor & Fragrance | Flavor enhancement | Promotes production of aromatic compounds |
| Fragrance production | Used in fragrance formulations |
Case Study 1: Enhancing Pest Resistance
A study conducted on tomato plants demonstrated that treatment with this compound resulted in increased levels of defensive proteins and secondary metabolites. This led to a significant reduction in pest damage compared to untreated controls.
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that this compound induced cell death through apoptosis pathways. The results indicated a dose-dependent response where higher concentrations resulted in greater cytotoxicity.
Propriétés
Formule moléculaire |
C14H22O3 |
|---|---|
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
4-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanoic acid |
InChI |
InChI=1S/C14H22O3/c1-2-3-4-7-12-11(9-10-13(12)15)6-5-8-14(16)17/h3-4,11-12H,2,5-10H2,1H3,(H,16,17)/b4-3-/t11-,12-/m1/s1 |
Clé InChI |
LVQJNKFFJNUFNY-OPVGQWETSA-N |
SMILES |
CCC=CCC1C(CCC1=O)CCCC(=O)O |
SMILES isomérique |
CC/C=C\C[C@@H]1[C@@H](CCC1=O)CCCC(=O)O |
SMILES canonique |
CCC=CCC1C(CCC1=O)CCCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















